molecular formula C17H10ClN3O B2391968 (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620583-56-4

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2391968
CAS No.: 620583-56-4
M. Wt: 307.74
InChI Key: ZLVDURJQJNDVPT-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl and acrylonitrile groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with amides or nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds through electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Acrylonitrile Moiety: This can be accomplished by the reaction of the quinazolinone intermediate with acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core or the chlorophenyl group.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives:

Biology

    Biological Activity Studies: The compound may be studied for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: Due to its potential biological activities, the compound may be investigated as a lead compound for the development of new therapeutic agents.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the chlorophenyl and acrylonitrile groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one share a similar core structure.

    Chlorophenyl Derivatives: Compounds like 3-chlorophenylacetonitrile and 3-chlorophenyl isocyanate have similar chlorophenyl groups.

Uniqueness

The uniqueness of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile lies in its combination of the quinazolinone core with the chlorophenyl and acrylonitrile groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O/c18-13-5-3-4-11(9-13)8-12(10-19)16-20-15-7-2-1-6-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVDURJQJNDVPT-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.